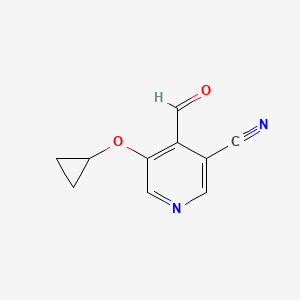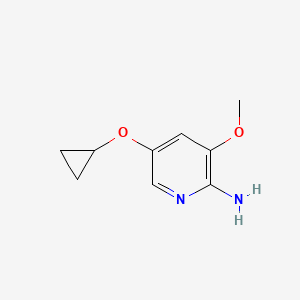
3-Cyano-2-cyclopropoxy-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-2-cyclopropoxy-N,N-dimethylbenzamide: is an organic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.266 g/mol . This compound is characterized by the presence of a cyano group, a cyclopropoxy group, and a dimethylbenzamide moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Cyano-2-cyclopropoxy-N,N-dimethylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with dimethylamine.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Cyclopropoxy Group Addition:
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the cyano group, converting it into an amine or an amide.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: 3-Cyano-2-cyclopropoxy-N,N-dimethylbenzamide is used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with transition metals.
Biology and Medicine:
Pharmacological Research: The compound is studied for its potential pharmacological properties, including its interaction with biological targets such as enzymes and receptors.
Biochemical Assays: It is used in biochemical assays to study enzyme kinetics and inhibition.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Agricultural Chemistry: It is investigated for its potential use as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Cyano-2-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes. The cyclopropoxy group can enhance the compound’s binding affinity and specificity by providing steric hindrance and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
3-Cyano-N,N-dimethylbenzamide: Lacks the cyclopropoxy group, resulting in different chemical and biological properties.
2-Cyano-3-cyclopropoxy-N,N-dimethylbenzamide: Positional isomer with the cyano group at a different position on the benzene ring.
3-Cyano-2-methoxy-N,N-dimethylbenzamide: Contains a methoxy group instead of a cyclopropoxy group, leading to different reactivity and applications.
Uniqueness:
3-Cyano-2-cyclopropoxy-N,N-dimethylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C13H14N2O2 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
3-cyano-2-cyclopropyloxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)13(16)11-5-3-4-9(8-14)12(11)17-10-6-7-10/h3-5,10H,6-7H2,1-2H3 |
InChI-Schlüssel |
MPAUTHWOOKFLCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC=CC(=C1OC2CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















